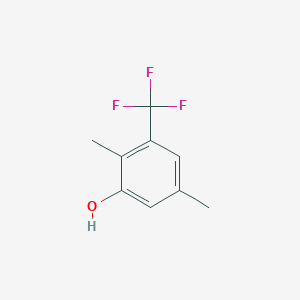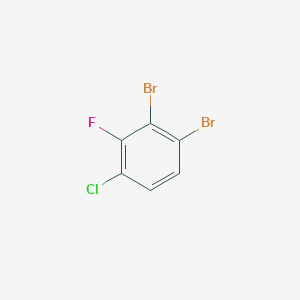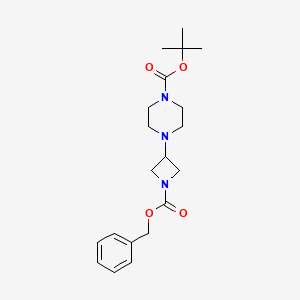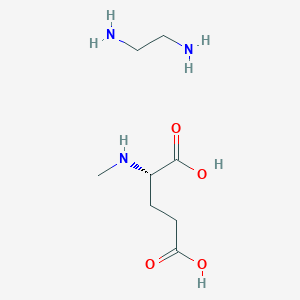![molecular formula C13H11F2N B13084645 (3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)
(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine is an organic compound that features a biphenyl structure with two fluorine atoms substituted at the 3’ and 4’ positions and a methanamine group attached to the 2-YL position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The fluorine atoms are introduced through selective fluorination reactions, and the methanamine group is added via reductive amination.
Industrial Production Methods
Industrial production of (3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine may involve large-scale Suzuki-Miyaura coupling reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and efficiency, and the use of automated reactors and continuous flow systems can further enhance production scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of (3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms enhances its binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanamine: This compound has a similar structure but with the methanamine group attached at the 3-yl position.
(2,3-Difluoro-4-methylphenyl)methanamine: This compound features a methyl group instead of a biphenyl structure.
Uniqueness
(3’,4’-Difluoro-[1,1’-biphenyl]-2-YL)methanamine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methanamine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H11F2N |
|---|---|
Molekulargewicht |
219.23 g/mol |
IUPAC-Name |
[2-(3,4-difluorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11F2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H,8,16H2 |
InChI-Schlüssel |
DNEIKYUOJZODNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN)C2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Fluorophenyl)-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13084564.png)

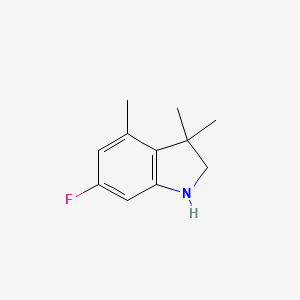
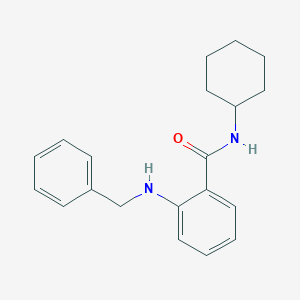

![1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B13084607.png)
![N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide](/img/structure/B13084610.png)
